1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine
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Description
1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine, also known as PPP, is a synthetic compound that belongs to the group of piperazine derivatives. PPP has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Action
Research has led to the synthesis of various derivatives of 1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine, exploring their structure-activity relationships and biological actions. For instance, derivatives have been synthesized for their potential as Platelet-Activating Factor (PAF) antagonists, showing promise in in vitro and in vivo studies for conditions such as hypotension and anaphylactic shock, indicating their potential for further pharmacological development (Carceller et al., 1993). Additionally, derivatives have been evaluated for antibacterial activities, revealing the compound's versatility in medicinal chemistry applications (Pitucha et al., 2005).
Non-Opiate Analgesic Agents
A significant area of application is in the development of non-opiate analgesic agents. Modifications to this compound derivatives have yielded compounds with notable analgesic activity, underscoring the potential for creating new pain management therapies without the drawbacks of opioid use (Viaud et al., 1995).
Material Science and Polymer Chemistry
In material science, the compound has facilitated the synthesis of ionic polymers with expanded π-conjugation systems derived from piperazinium rings. These materials have potential applications in electronics and photonics due to their unique electronic properties (Yamaguchi et al., 2008).
Molecular Docking and Drug Design
Molecular docking studies involving derivatives of this compound have contributed to the discovery of compounds with potential therapeutic applications. These studies offer insights into the interaction between these compounds and biological targets, facilitating the design of more effective drugs (Balaraju et al., 2019).
Discovery of New Therapeutics
The versatility of this compound derivatives extends to their use in discovering new therapeutics for various conditions, including infectious diseases and disorders of the central nervous system. Research into these derivatives has identified compounds with potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the compound's role in addressing global health challenges (Romero et al., 1994).
Properties
IUPAC Name |
1-(3-phenylpropyl)-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18/h1-5,7-8,10-11H,6,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDHRLSVUSYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198505 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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